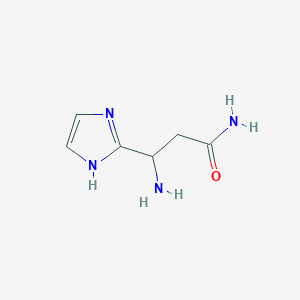

3-amino-3-(1H-imidazol-2-yl)propanamide

Description

Properties

Molecular Formula |

C6H10N4O |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

3-amino-3-(1H-imidazol-2-yl)propanamide |

InChI |

InChI=1S/C6H10N4O/c7-4(3-5(8)11)6-9-1-2-10-6/h1-2,4H,3,7H2,(H2,8,11)(H,9,10) |

InChI Key |

OEJHLSQKCRJMBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N1)C(CC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Cyclization-Based Synthesis of the Imidazole Ring

- Starting Materials: Precursors such as 1,2-diaminoethane or substituted ethylenediamines are commonly used to form the imidazole ring via cyclization reactions.

- Method: Cyclization typically involves condensation reactions with formamide derivatives or aldehydes under acidic or basic catalysis to form the imidazole heterocycle.

- Outcome: This step yields the imidazole core, which is then functionalized with the propanamide side chain.

Amide Bond Formation

- Approach: The propanamide moiety is introduced by coupling the imidazole-containing amine with a suitable carboxylic acid derivative or activated ester.

- Reagents: Common coupling agents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of additives like N-hydroxysuccinimide (NHS) to improve yield and selectivity.

- Conditions: Reactions are typically carried out in polar aprotic solvents (e.g., dimethylformamide, dichloromethane) at ambient or slightly elevated temperatures.

Reduction and Oxidation Steps (If Applicable)

- Context: In some synthetic routes, oxidation or reduction steps are employed to adjust the oxidation state of intermediates or to introduce functional groups.

- Examples: Potassium permanganate may be used for oxidation of precursors, while lithium aluminum hydride can reduce intermediates to amines or alcohols.

- Purpose: These steps help in fine-tuning the molecular structure to achieve the desired amino-propanamide functionality.

Alternative Synthetic Routes

- Direct Substitution: Some methods involve direct substitution on preformed imidazole rings with amino-propanamide side chains using nucleophilic substitution reactions.

- Solid-Phase Synthesis: For research-scale synthesis, solid-phase peptide synthesis techniques can be adapted to assemble the compound, especially when incorporated into larger peptide frameworks.

Comparative Data Table of Key Preparation Parameters

| Preparation Step | Typical Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| Imidazole ring formation | 1,2-diaminoethane, aldehydes, acidic/basic catalyst | Cyclization to form imidazole core | Yields depend on catalyst and temp |

| Amide bond formation | Carbodiimides (EDC, DCC), NHS, DMF solvent | Coupling amino group with carboxylic acid | High selectivity, mild conditions |

| Oxidation/Reduction | KMnO4 (oxidation), LiAlH4 (reduction) | Functional group modification | Used selectively to adjust intermediates |

| Direct substitution | Nucleophiles, imidazole derivatives | Side chain introduction | May require protection/deprotection steps |

| Solid-phase synthesis | Resin-bound intermediates, coupling reagents | Peptide-like assembly | Useful for analogs or derivatives |

Research Findings and Optimization

- Yield and Purity: Optimization of reaction conditions such as temperature, solvent choice, and reagent stoichiometry significantly affects the yield and purity of 3-amino-3-(1H-imidazol-2-yl)propanamide.

- Stereochemistry: While the compound itself is achiral, related analogs with chiral centers require stereoselective synthesis to ensure biological activity.

- Scalability: The described methods are adaptable for both small-scale laboratory synthesis and larger-scale production, with modifications to reaction times and purification techniques.

- Biological Relevance: The presence of the imidazole ring and amino-propanamide moiety makes this compound a valuable scaffold for enzyme inhibition and receptor binding studies, driving interest in efficient synthetic routes.

Chemical Reactions Analysis

Types of Reactions

3-amino-3-(1H-imidazol-2-yl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can produce simpler amine derivatives .

Scientific Research Applications

3-amino-3-(1H-imidazol-2-yl)propanamide has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Medicine: It has potential therapeutic applications due to its biological activity.

Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-3-(1H-imidazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, inhibit protein-protein interactions, and affect cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Imidazole: The parent compound with a simpler structure.

Histidine: An amino acid containing an imidazole ring.

Metronidazole: An antibiotic with an imidazole ring.

Omeprazole: A proton pump inhibitor containing an imidazole ring.

Uniqueness

3-amino-3-(1H-imidazol-2-yl)propanamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Unlike simpler imidazole derivatives, this compound can participate in a broader range of chemical reactions and has more diverse applications in scientific research .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-3-(1H-imidazol-2-yl)propanamide in laboratory settings?

- Methodological Answer : A common approach involves coupling imidazole derivatives with propanamide precursors. For example, reacting 2-chloroalkanamides with substituted imidazoles in dimethylformamide (DMF) using anhydrous potassium carbonate as a base at 60–70°C for 6–8 hours . Post-synthetic steps may include deprotection using hydrazine hydrate in boiling ethanol to yield the final compound .

Q. What analytical techniques are essential for characterizing the purity and structure of 3-amino-3-(1H-imidazol-2-yl)propanamide?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds .

- Structural Confirmation :

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to resolve imidazole protons (δ 7.0–7.5 ppm) and amide linkages .

- X-ray Crystallography : For absolute configuration determination, as demonstrated for structurally related propanamides .

Q. How should researchers handle and store 3-amino-3-(1H-imidazol-2-yl)propanamide to ensure stability?

- Methodological Answer : Store as a lyophilized powder at -20°C in airtight containers to prevent hydrolysis or oxidation . Use inert atmospheres (e.g., nitrogen) during synthesis to minimize degradation. Safety protocols include wearing nitrile gloves and working in fume hoods due to potential irritancy .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of 3-amino-3-(1H-imidazol-2-yl)propanamide?

- Methodological Answer :

- Factorial Design : Test variables like temperature (60–100°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (K₂CO₃ vs. Cs₂CO₃) .

- Kinetic Studies : Monitor reaction progress via thin-layer chromatography (TLC) or in situ IR to identify rate-limiting steps .

- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., unreacted imidazole) and adjust stoichiometry .

Q. What strategies are employed to resolve discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer :

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian software) .

- Isotopic Labeling : Introduce ¹⁵N labels to imidazole nitrogen atoms to simplify splitting patterns in complex spectra .

- Cross-Validation : Use complementary techniques (e.g., IR for carbonyl groups and X-ray for spatial arrangement) to confirm ambiguous signals .

Q. How do steric and electronic factors of the imidazole ring influence the reactivity of 3-amino-3-(1H-imidazol-2-yl)propanamide in nucleophilic reactions?

- Methodological Answer :

- Steric Effects : Substituents at the imidazole 4/5-positions hinder nucleophilic attack on the propanamide carbonyl. Use molecular docking simulations to predict steric clashes .

- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) on imidazole enhance electrophilicity of the amide group. Quantify via Hammett plots using substituent-specific reaction rates .

- pH-Dependent Reactivity : Protonation of the imidazole ring (pKa ~6.95) alters nucleophilicity; conduct reactions in buffered solutions (pH 4–9) to map reactivity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.